molecular formula C14H21NO4 B14414192 Ethyl (3,4-diethoxy-5-methylphenyl)carbamate CAS No. 84971-89-1

Ethyl (3,4-diethoxy-5-methylphenyl)carbamate

Cat. No.: B14414192
CAS No.: 84971-89-1
M. Wt: 267.32 g/mol
InChI Key: IGWORKWURHQCEZ-UHFFFAOYSA-N
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Description

Ethyl (3,4-diethoxy-5-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by its aromatic ring substituted with ethoxy and methyl groups, making it a unique entity in the realm of carbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3,4-diethoxy-5-methylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3,4-diethoxy-5-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as indium triflate can enhance the reaction rate and yield . Additionally, phosgene-free methods using dimethyl carbonate as a safer alternative have been explored .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3,4-diethoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The carbamate group can be reduced to the corresponding amine.

    Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted carbamates or ethers.

Mechanism of Action

The mechanism of action of ethyl (3,4-diethoxy-5-methylphenyl)carbamate primarily involves the inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, the compound prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .

Comparison with Similar Compounds

  • Ethyl 4-bromophenylcarbamate
  • Ethyl 4-chlorophenylcarbamate
  • Methyl carbamate

Comparison: Ethyl (3,4-diethoxy-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to ethyl 4-bromophenylcarbamate and ethyl 4-chlorophenylcarbamate, it has different electronic and steric effects, influencing its reactivity and interaction with biological targets .

Properties

CAS No.

84971-89-1

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

ethyl N-(3,4-diethoxy-5-methylphenyl)carbamate

InChI

InChI=1S/C14H21NO4/c1-5-17-12-9-11(15-14(16)19-7-3)8-10(4)13(12)18-6-2/h8-9H,5-7H2,1-4H3,(H,15,16)

InChI Key

IGWORKWURHQCEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)NC(=O)OCC)C)OCC

Origin of Product

United States

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